

structural confirmation of 2,2-Dimethylcyclopropanecarboxylic acid derivatives using X-ray crystallography

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Compound of Interest

	2,2-
Compound Name:	Dimethylcyclopropanecarboxylic acid
Cat. No.:	B3025571

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An Application Scientist's Guide to the Definitive Structural Confirmation of **2,2-Dimethylcyclopropanecarboxylic Acid** Derivatives using X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of **2,2-dimethylcyclopropanecarboxylic acid** derivatives, establishing single-crystal X-ray crystallography as the gold standard for unambiguous confirmation. It offers field-proven insights, detailed experimental protocols, and comparative data to support its conclusions.

The Strategic Importance of 2,2-Dimethylcyclopropanecarboxylic Acids

The 2,2-dimethylcyclopropane motif is a privileged scaffold in medicinal chemistry and agrochemistry. It is a key component of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, which is co-administered with the antibiotic imipenem to prevent its degradation. The rigid, three-membered ring system imparts unique conformational constraints and metabolic stability to parent molecules. However, the potential for cis/trans isomerism and the specific spatial orientation of the carboxylic acid group relative to the cyclopropane ring are

critical determinants of biological activity. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing drug discovery and development programs.

While techniques like NMR and Mass Spectrometry are cornerstones of chemical analysis, they often provide incomplete or ambiguous data regarding the absolute three-dimensional arrangement of atoms. This guide will demonstrate why single-crystal X-ray crystallography is the definitive method for elucidating the precise molecular architecture of these derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

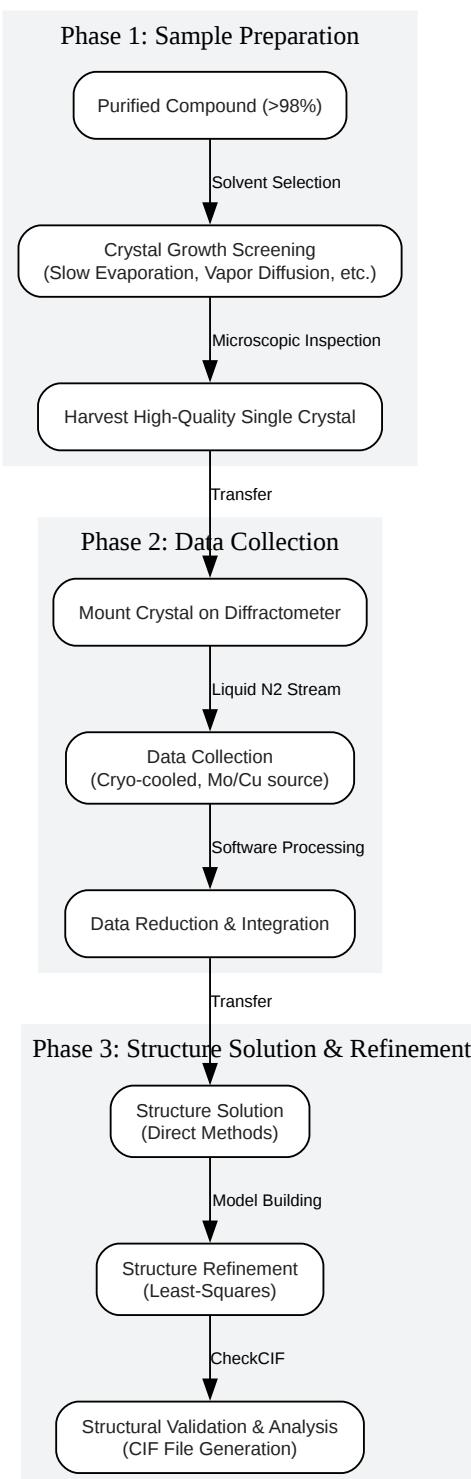
SC-XRD provides an unparalleled, high-resolution view of a molecule's structure in the solid state. Unlike other methods that infer structure from indirect measurements, crystallography maps the precise coordinates of each atom in three-dimensional space by analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice.

The Decisive Advantages of SC-XRD:

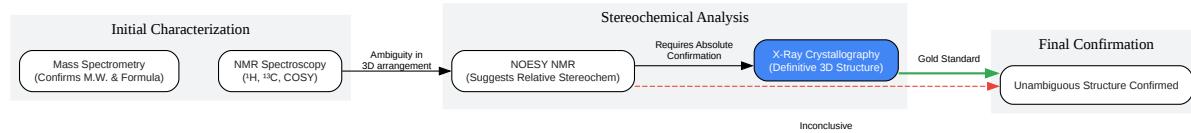
- **Absolute Stereochemistry:** It can unequivocally distinguish between enantiomers and diastereomers, including the crucial cis/trans isomers common in cyclopropane derivatives.
- **Unambiguous Connectivity:** It confirms the exact bonding arrangement of all atoms.
- **Precise Geometric Parameters:** It yields highly accurate measurements of bond lengths, bond angles, and torsion angles, offering deep insights into molecular conformation and potential strain.
- **Intermolecular Interactions:** It reveals how molecules pack in the solid state, providing information on hydrogen bonding and other non-covalent interactions that can be crucial for understanding physical properties like solubility and melting point.

Experimental Workflow: From Solution to Structure

The path from a newly synthesized compound to a fully refined crystal structure is a systematic process. The causality behind each step is critical for success.



Final Output: 3D Atomic Model & Geometric Data



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